(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyridine and thioamide derivatives were obtained from the reaction of 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one with the appropriate amount of malononitrile, benzoylacetonitrile, ethyl cyanoacetate, and thiosemicarbazide in the presence of ammonium acetate .Chemical Reactions Analysis
The reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ethyl 2-chloro-3-oxobutanoate, 3-chloropentane-2,4-dione, or ethyl chloroacetate produced thiazole derivatives .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally related to "(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(p-tolyl)methanone," have been synthesized using various methods, such as microwave-assisted synthesis, which offers advantages like higher yields, environmental friendliness, and shorter reaction times. These compounds are characterized by FTIR, 1H NMR, mass spectral data, and sometimes X-ray crystallography to determine their structure (Ravula et al., 2016).
Biological and Pharmacological Activities
- Antimicrobial Activity : Some pyrazole derivatives exhibit significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship is further elucidated through molecular docking studies, highlighting the compounds' potential as antibacterial agents (Golea Lynda, 2021).
- Antioxidant Activity : Certain synthesized pyrazole derivatives demonstrate moderate antioxidant activities, evaluated using methods like DPPH radical scavenging. These findings suggest the potential for these compounds in oxidative stress-related therapeutic applications (Prabakaran et al., 2021).
Molecular Docking and ADMET Studies
Molecular docking studies are frequently employed to predict the interaction between synthesized pyrazole derivatives and various biological targets, aiding in the understanding of their mechanism of action at the molecular level. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also conducted to assess the pharmacokinetic profiles and safety of these compounds, providing valuable insights for further drug development (Sivakumar et al., 2021).
properties
IUPAC Name |
[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-8-14(9-7-13)19(22)21-16(18-5-3-11-24-18)12-15(20-21)17-4-2-10-23-17/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITDEXMDUPKSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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